molecular formula C21H25FN2O2 B4512879 2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone

2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone

Cat. No. B4512879
M. Wt: 356.4 g/mol
InChI Key: VTXUANFHJKHRBM-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often exhibit significant biological activity, including potential therapeutic applications. Research into similar compounds has focused on their synthesis, molecular structure, and the implications of their chemical and physical properties.

Synthesis Analysis

The synthesis of structurally related compounds often involves catalytic enantioselective steps, highlighting the importance of chiral centers in determining the activity and specificity of the resulting molecules. For example, the catalytic enantioselective synthesis of cocaine abuse therapeutic agents demonstrates complex steps involving chiral ligands and asymmetric catalysis (Forrat, Ramón, & Yus, 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a critical role in understanding the three-dimensional arrangement of atoms within a molecule. This understanding is crucial for predicting the molecule's reactivity and interactions with biological targets. For compounds with complex stereochemistry, the precise arrangement of substituents can significantly impact their pharmacological profile (Prisinzano et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving compounds from this class often explore the introduction of various substituents to modify their physical and chemical properties, aiming to enhance their biological activity or reduce undesirable effects. For instance, derivatives of piperazine, a core structure in many pharmacologically active compounds, have been synthesized to explore their binding affinity to biological receptors and transporters, demonstrating the role of specific functional groups in determining activity (Hsin et al., 2008).

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-15-13-21(26-3)16(2)12-19(15)20(25)14-23-8-10-24(11-9-23)18-6-4-17(22)5-7-18/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXUANFHJKHRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone
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2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone
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2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone
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2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone
Reactant of Route 5
2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone
Reactant of Route 6
2-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-methoxy-2,5-dimethylphenyl)ethanone

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